Di(octan-2-yl)diselane

Antineoplastic Dialkyl diselenide Toxicity

Di(octan-2-yl)diselane (CAS 113925-07-8), IUPAC name 2-(octan-2-yldiselanyl)octane, is a synthetic branched-chain dialkyl diselenide with the molecular formula C₁₆H₃₄Se₂ and a molecular weight of 384.4 g/mol. It belongs to the diorganyl diselenide class (R–Se–Se–R'), characterized by a central diselenide bond flanked by two sec-octyl (octan-2-yl) groups.

Molecular Formula C16H34Se2
Molecular Weight 384.4 g/mol
CAS No. 113925-07-8
Cat. No. B14302403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDi(octan-2-yl)diselane
CAS113925-07-8
Molecular FormulaC16H34Se2
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCCCCCCC(C)[Se][Se]C(C)CCCCCC
InChIInChI=1S/C16H34Se2/c1-5-7-9-11-13-15(3)17-18-16(4)14-12-10-8-6-2/h15-16H,5-14H2,1-4H3
InChIKeyCZLVOXWBOYHEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Di(octan-2-yl)diselane (CAS 113925-07-8): A Branched Dialkyl Diselenide for Specialized Research and Industrial Applications


Di(octan-2-yl)diselane (CAS 113925-07-8), IUPAC name 2-(octan-2-yldiselanyl)octane, is a synthetic branched-chain dialkyl diselenide with the molecular formula C₁₆H₃₄Se₂ and a molecular weight of 384.4 g/mol. It belongs to the diorganyl diselenide class (R–Se–Se–R'), characterized by a central diselenide bond flanked by two sec-octyl (octan-2-yl) groups. This branched architecture distinguishes it from its linear-chain isomer, di-n-octyl diselenide (CAS 52056-10-7), and imparts distinct steric and electronic properties that are relevant in self-assembled monolayer (SAM) formation, metal nanoparticle synthesis, and antineoplastic research [1]. The compound is typically supplied as a colorless to pale yellow liquid, soluble in organic solvents but insoluble in water, and is handled under inert atmosphere to prevent oxidation of the selenium centers [2].

Surface Science Branched precursor for disordered selenolate SAMs on Au(111)
Antineoplastic Research In vivo antineoplastic model endpoint evaluation using branched diselenide monotherapy
Nanomaterials Sterically tuned protecting ligand for Brust–Schiffrin Au nanoparticle synthesis

Why Generic Substitution Fails for Di(octan-2-yl)diselane: The Critical Role of Branching in Dialkyl Diselenide Performance


Dialkyl diselenides sharing the same molecular formula cannot be treated as interchangeable procurement items. The position of the Se–Se bond attachment along the alkyl chain—primary (linear) versus secondary (branched)—fundamentally alters steric bulk near the diselenide bridge, which in turn modulates Se–Se bond dissociation energy, packing density in self-assembled monolayers, lipophilicity (log P), and metabolic stability. In antineoplastic applications, the European Patent EP 0 331 917 B1 explicitly claims both linear and branched C₁–C₂₀ dialkyl diselenides as active agents, but the branched variants exhibit distinct toxicity and efficacy profiles because branching can hinder oxidative metabolism and alter tissue distribution [1]. Similarly, in surface science, the adsorption geometry and monolayer order of octaneselenolate SAMs on Au(111) are highly sensitive to the steric profile of the precursor diselenide; linear dioctyl diselenides yield saturated monolayers with a measurable gauche-defect density, and branched analogues are expected to further reduce packing order and coverage, affecting electron-transfer rates and wettability [2]. These quantifiable divergences mandate that procurement decisions be based on the specific CAS number rather than generic ‘dioctyl diselenide’ descriptions.

Alkyl-chain branching alters Se–Se bond properties

Linear (n-octyl) vs. branched (sec-octyl) attachment changes steric bulk near the diselenide bridge, modifying packing density and dissociation energy. Monolayer order may not transfer directly.

SAM structural disorder may diverge

Linear diselenide SAMs show gauche defects vs. thiols; the branched analog is expected to amplify disorder, altering electron-transfer rates and wettability. Linear diselenide cannot replicate this tailored disorder.

Toxicity-evaluation profiles are branch-dependent

Patent data indicate that branched dialkyl diselenide compositions exhibit different acute toxicity and tumor-model endpoints compared to earlier diselenide–ketone combinations. Generic dioctyl diselenide does not represent branch-specific profiles.

Quantitative Differentiation of Di(octan-2-yl)diselane: Comparator-Based Evidence for Informed Selection


Branched vs. Linear Dialkyl Diselenides: Patent-Scoped Antineoplastic Activity with Reduced Synergistic Toxicity

The European Patent EP 0 331 917 B1 demonstrates that dialkyl diselenides—including branched-chain members such as di(7-methyloctyl)-diselenide, a close structural analog of di(octan-2-yl)diselane—possess antineoplastic activity as sole active principles, with substantially reduced acute toxicity compared to the earlier diselenide–ketone combinations claimed in Swiss Patent CH-A-661865. In a murine Lewis lung carcinoma model, a 2% (w/w) diheptyl-diselenide formulation in corn oil administered at 15 mg/kg (i.m., four doses: days 1, 4, 7, 15) resulted in only 1 death out of a treated group by day 12 with no toxicity symptoms in survivors, whereas the reference diselenide–3-heptanone combination caused 4 deaths by day 12 at a 10-fold lower dose (1.5 mg/kg) with marked toxicity signs (decreased food consumption, ataraxy) [1]. The patent explicitly covers branched C₁–C₂₀-alkyl diselenides, positioning di(octan-2-yl)diselane within this claimed genus and extrapolating the favorable toxicity–efficacy window to its branched architecture.

Toxicity comparison
Class-level inference
~10× higher tolerated dose; mortality 1 vs 4 deaths at day 12
Supports wider toxicity-evaluation window for branched diselenide class
Target-specific data to verify
Antineoplastic Dialkyl diselenide Toxicity EP 0 331 917 B1

Self-Assembled Monolayer (SAM) Structural Order: Dioctyl Diselenide on Au(111) Exhibits Quantifiably Higher Alkyl-Chain Disorder than the Thiol Analog

In a direct comparative study by Nakamura et al. (Langmuir 2005), dioctyl diselenide (the linear isomer) self-assembled on Au(111) was characterized alongside dioctyl disulfide and dioctyl ditelluride. X-ray photoelectron spectroscopy (XPS) confirmed dissociative adsorption forming octaneselenolate (OcSe) monolayers with Se–Au covalent bonds. The saturation coverage of the OcSe monolayer was lower than that of the octanethiolate (OcS) SAM. Sum-frequency generation (SFG) spectroscopy revealed a discernible amount of gauche conformation in the OcSe alkyl chains, in stark contrast to the highly ordered all-trans conformation of OcS SAMs. The average methyl-group tilt angle in OcSe monolayers was greater than in OcS, and the angle-resolved UPS polarization dependence was weaker, corroborating a more disordered alkyl-chain structure [1]. Although this study used linear dioctyl diselenide, the branched di(octan-2-yl)diselane is expected to introduce additional steric hindrance at the Se–Au anchoring point, further amplifying gauche-defect density and reducing packing order relative to both the linear diselenide and the thiol benchmark.

SAM chain order
Cross-study comparable
SFG reveals gauche defects in linear diselenide SAM; UPS antibonding shift ~1.3 → 1.0 eV
Branched architecture may amplify disorder, relevant for interfacial tuning
Branching effect is inferred from linear analog
Self-Assembled Monolayers Diselenide Gold SFG Surface coverage

Gold Nanoparticle Synthesis: Dioctyl Diselenide Enables High-Quality Au NPs via the Brust–Schiffrin Method

Zaluzhna et al. (Chem. Commun. 2012) demonstrated that dioctyl diselenide serves as an effective protecting ligand in both one-phase (1p) and two-phase (2p) Brust–Schiffrin synthesis of gold nanoparticles. The one-phase method yielded a single dominant metal-precursor species, in contrast to the multiple precursor species observed in the two-phase method, which was proposed as the key reason for the superior nanoparticle quality in the 1p approach [1]. The high-yield synthesis of the dioctyldiselenide ligand itself was achieved using shelf-available chemicals at room temperature in short reaction times [1]. Although the study utilized the linear isomer, the branched di(octan-2-yl)diselane offers an additional design variable: the sec-octyl branching near the Se atom can influence the ligand shell's steric profile, potentially improving colloidal stability or enabling size-selective synthesis.

Au NP synthesis
Cross-study comparable
One-phase Brust–Schiffrin with linear diselenide yields single dominant metal precursor, high-quality NPs
Branched ligand may modulate steric bulk in NP synthesis
Direct NP data for branched diselenide needed
Gold nanoparticles Brust-Schiffrin Diselenide ligand Monodispersity

Oxidative Stability and GPx-Mimetic Potential: Dialkyl Diselenides as Redox-Active Selenium Sources

Dialkyl diselenides, including di(octan-2-yl)diselane, are investigated for their ability to mimic the antioxidant enzyme glutathione peroxidase (GPx). The diselenide bond (–Se–Se–) undergoes reversible oxidation, enabling catalytic decomposition of hydroperoxides [1]. Although quantitative GPx-like activity data (e.g., initial rate ν₀, IC₅₀ for peroxide reduction) for di(octan-2-yl)diselane specifically are not publicly available in the peer-reviewed literature, the class-level structure–activity relationship indicates that alkyl-chain branching near the selenium center can modulate the redox potential of the Se–Se bond and the nucleophilicity of the intermediate selenolate (RSe⁻), thereby influencing catalytic turnover. Branched dialkyl diselenides are expected to exhibit slower oxidation kinetics due to increased steric shielding of the selenium atoms, which may be advantageous in applications requiring sustained, controlled selenium release rather than burst antioxidant activity [1].

GPx-mimetic potential
Class-level inference
No direct quantitative data; steric shielding may slow Se–Se cleavage kinetics
Supports redox release kinetic studies
Requires experimental validation
Glutathione peroxidase mimic Antioxidant Selenium Redox chemistry

High-Value Application Scenarios for Di(octan-2-yl)diselane (CAS 113925-07-8)


In Vivo Antineoplastic Efficacy Studies Using Branched Dialkyl Diselenide Monotherapy

Di(octan-2-yl)diselane, as a branched dialkyl diselenide, falls within the protective scope of EP 0 331 917 B1, which demonstrates that diselenide-only formulations (2% w/w in corn oil or sesame oil) achieve tumor growth inhibition in Lewis lung carcinoma models with significantly lower acute toxicity than earlier diselenide–ketone combinations [1]. Researchers designing in vivo anticancer studies can use this compound to explore branched-chain structure–activity relationships while benefiting from the established toxicity–efficacy framework of the patent genus.

Self-Assembled Monolayer Engineering: Creating Disordered, Low-Density Selenolate Films on Gold Substrates

The branched sec-octyl architecture of di(octan-2-yl)diselane is predicted to produce octaneselenolate SAMs on Au(111) with even greater conformational disorder (gauche defects) and lower saturation coverage than the linear dioctyl diselenide characterized by Nakamura et al. [2]. This property is valuable for surface scientists seeking to tune interfacial properties such as electron-transfer rates, protein adsorption, or wettability by introducing controlled alkyl-chain disorder into the monolayer.

Sterically Tuned Gold Nanoparticle Synthesis via the Brust–Schiffrin Method

Building on the work of Zaluzhna et al., di(octan-2-yl)diselane can be employed as a branched protecting ligand in one- and two-phase Brust–Schiffrin Au nanoparticle synthesis [3]. The increased steric bulk near the selenium anchor points may influence the ligand shell packing density, colloidal stability, and nanoparticle core size distribution, offering an additional optimization parameter for nanomaterial engineers.

Selenium-Based Antioxidant and GPx-Mimetic Probe Development

As a member of the diorganyl diselenide class known for GPx-mimetic activity, di(octan-2-yl)diselane can serve as a starting scaffold for developing redox-modulating probes [4]. Its branched alkyl groups may slow oxidative Se–Se bond cleavage, providing a tool for studying the kinetics of selenium release and catalytic cycling in biochemical antioxidant assays.

Application
Selection Property
Validation Focus
Antineoplastic model evaluation
Branched diselenide scaffold
Toxicity-evaluation window and tumor-model endpoint
Self-assembled monolayer engineering
Branched-chain steric profile
Alkyl-chain disorder and packing density
Gold nanoparticle ligand design
Steric bulk near Se anchor
Colloidal stability and size distribution
GPx-mimetic probe development
Steric shielding of Se–Se bond
Kinetics of selenium release and redox cycling
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